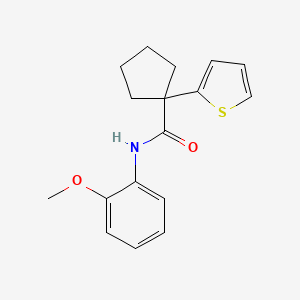
N-(2-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide: is an organic compound that belongs to the class of cyclopentanecarboxamides This compound is characterized by the presence of a methoxyphenyl group, a thiophenyl group, and a cyclopentanecarboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves the reaction of 2-methoxyaniline with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then subjected to cyclization using a suitable cyclizing agent to form the cyclopentanecarboxamide ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions: N-(2-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The thiophenyl group can be reduced to form thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and thiophenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Thiol derivatives and reduced phenyl compounds.
Substitution: Substituted amines and thiols.
科学的研究の応用
Chemistry: In chemistry, N-(2-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.
Medicine: In the field of medicine, this compound is investigated for its potential therapeutic effects. It may be explored as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it valuable in various manufacturing processes.
作用機序
The mechanism of action of N-(2-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The methoxyphenyl and thiophenyl groups may interact with enzymes or receptors, leading to modulation of their activity. The cyclopentanecarboxamide moiety may contribute to the compound’s binding affinity and specificity. The exact pathways and targets involved depend on the specific application and context of use.
類似化合物との比較
- N-(2-methoxyphenyl)-2-{[2-(thiophen-2-yl)ethyl]amino}acetamide
- N-(2-methoxyphenyl)-2-{[2-(thiophen-2-yl)ethyl]amino}acetamide
Comparison: N-(2-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is unique due to its cyclopentanecarboxamide ring, which distinguishes it from other similar compounds. This structural feature may confer different chemical reactivity and biological activity, making it a valuable compound for specific research and industrial applications.
生物活性
N-(2-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H19NO2S, with a molecular weight of 301.4 g/mol. The compound features a cyclopentanecarboxamide core, which is substituted with a 2-methoxyphenyl group and a thiophen-2-yl moiety. This unique structure may contribute to its specific interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methoxyaniline with thiophene-2-carboxylic acid chloride in the presence of a base like triethylamine. This reaction is conducted under anhydrous conditions to prevent hydrolysis. The resulting intermediate undergoes cyclization to form the final product. Industrial production may utilize continuous flow systems to enhance yield and purity.
The biological activity of this compound is thought to involve interactions with specific enzymes or receptors, leading to modulation of their activity. This could include:
- Inhibition of Enzyme Activity : The compound may inhibit certain enzymes, affecting metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Pharmacological Applications
Research indicates that this compound has potential applications in areas such as:
- Cancer Therapy : Its ability to modulate enzyme activity could be leveraged in developing anti-cancer agents.
- Anti-inflammatory Agents : The compound's structural features may also provide anti-inflammatory properties.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential efficacy and mechanisms of this compound.
特性
IUPAC Name |
N-(2-methoxyphenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-20-14-8-3-2-7-13(14)18-16(19)17(10-4-5-11-17)15-9-6-12-21-15/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIBVYAGOQLJNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














